(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

pKa modulation bioisostere design peptide chemistry

This compound, also known as N-Boc-4,4-difluoro-L-proline methyl ester, is a doubly protected, enantiopure pyrrolidine derivative incorporating a gem‑difluoro motif at the 4‑position. It serves as a key synthetic intermediate for introducing the 4,4‑difluoroproline (Dfp) residue into peptides and small‑molecule drug candidates via Boc solid‑phase peptide synthesis (SPPS).

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
CAS No. 203866-17-5
Cat. No. B1312204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
CAS203866-17-5
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(F)F
InChIInChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3/t7-/m0/s1
InChIKeyRQDZKOOUQIDZOG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-tert-Butyl 2-Methyl 4,4-Difluoropyrrolidine-1,2-Dicarboxylate (CAS 203866-17-5): A Chiral Fluorinated Proline Building Block for Peptide and Drug Discovery


This compound, also known as N-Boc-4,4-difluoro-L-proline methyl ester, is a doubly protected, enantiopure pyrrolidine derivative incorporating a gem‑difluoro motif at the 4‑position. It serves as a key synthetic intermediate for introducing the 4,4‑difluoroproline (Dfp) residue into peptides and small‑molecule drug candidates via Boc solid‑phase peptide synthesis (SPPS) . The Boc (tert‑butoxycarbonyl) and methyl ester groups provide orthogonal protection compatible with standard SPPS protocols, while the (S) configuration ensures incorporation of the L‑amino acid stereochemistry required for biological target engagement [1].

Why (S)-1-tert-Butyl 2-Methyl 4,4-Difluoropyrrolidine-1,2-Dicarboxylate Cannot Be Replaced by Non‑Fluorinated or Racemic Proline Analogs


The gem‑difluoro substitution at C4 fundamentally alters the physicochemical and conformational properties of the pyrrolidine ring in ways that are not achievable with non‑fluorinated proline or mono‑fluorinated analogs. The electron‑withdrawing fluorines depress the ammonium pKa by ~3.5 log units, accelerate cis/trans prolyl amide bond isomerisation, and bias the ring pucker equilibrium—all of which translate into measurably different peptide stability, folding kinetics, and target binding [1]. Furthermore, stereochemistry is non‑negotiable: the (S) enantiomer yields peptides with the natural L‑configuration, whereas the (R) enantiomer produces D‑amino acid‑containing sequences with altered biological recognition . Substituting with non‑fluorinated Boc‑L‑proline methyl ester, the racemic mixture, or the (R) enantiomer therefore leads to divergent pharmacological profiles and confounds structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for (S)-1-tert-Butyl 2-Methyl 4,4-Difluoropyrrolidine-1,2-Dicarboxylate vs. Closest Analogs


pKa Depression of the Pyrrolidine Ammonium Reduces Basicity by Over 3,000‑Fold Relative to Proline

The 4,4‑difluoroproline (Dfp) residue—derived from the target compound after deprotection—exhibits an ammonium pKa of 7.15, compared with 10.68 for unmodified proline, a ΔpKa of −3.53 [1]. This means Dfp is a ~3,400‑fold weaker base at the N‑terminus. The fluorinated analog also depresses the carboxylic acid pKa (2.34 vs. 2.85 for Pro) and the cis‑amide conformation acid pKa (2.93 vs. 3.55 for Pro). Such shifts alter the protonation state at physiological pH, directly impacting peptide solubility, membrane permeability, and target binding.

pKa modulation bioisostere design peptide chemistry

4,4‑Difluoroproline Accelerates Prolyl Amide Bond Isomerisation Faster Than Any Mono‑Fluorinated Analog

The rate of cis‑to‑trans prolyl amide bond rotation in model compounds follows the order Pro < S‑Flp < R‑Flp < Dfp [1]. For the reverse trans‑to‑cis process, the order is Pro < R‑Flp < S‑Flp < Dfp. In both directions, Dfp is the fastest, meaning it lowers the kinetic barrier for prolyl isomerisation more effectively than mono‑fluorinated or non‑fluorinated prolines. This property directly influences protein folding kinetics and the stability of cis‑prolyl conformations in engineered proteins.

cis/trans isomerization protein folding conformational control

Triple Pro→Dfp Replacement in the Antimicrobial Peptide Oncocin Yields Best‑in‑Series Antibacterial Activity with Minimal Toxicity

A head‑to‑head comparison within the oncocin peptide series demonstrated that the analogue bearing three Pro→Dfp (4,4‑difluoroproline) substitutions at positions 4, 5, and 12 was the most favourable overall. This Dfp‑triple analogue achieved MICs of 1–2 µg/mL against both Escherichia coli and Klebsiella pneumoniae, while exhibiting <1% haemolysis at 800 µg/mL and an IC50 >1280 µg/mL in HepG2 cells [1]. In contrast, analogues with hydroxyproline (Hyp) substitutions or the unmodified Pro residues showed retained or only slightly improved antimicrobial activity, with less favourable selectivity profiles.

antimicrobial peptides oncocin structure–activity relationship

(2S,4S)‑4,4‑Difluoroproline‑Substituted HAP Analogue Achieves >2 Log Viral Load Reduction in an HBV Mouse Model

In a medicinal chemistry campaign targeting the hepatitis B virus (HBV) capsid protein, the incorporation of a (2S,4S)‑4,4‑difluoroproline moiety into the heteroaryldihydropyrimidine (HAP) scaffold produced analogue 34a, which demonstrated high oral bioavailability and liver exposure, and achieved over a 2 log reduction in viral load in a hydrodynamic injection (HDI) HBV mouse model [1]. While the parent compound Bay41‑4109 served as the starting point for optimisation, the Dfp‑containing analogue outperformed most other substitutions in terms of in vivo efficacy and pharmacokinetic profile, highlighting the value of the 4,4‑difluoroproline fragment in improving drug‑like properties.

HBV capsid inhibitor oral bioavailability antiviral drug discovery

Boc/Methyl Ester Protection Elevates LogP by >2 Units vs. Free 4,4‑Difluoroproline, Enhancing Synthetic Handling and Lipophilicity

The target compound exhibits a calculated LogP of 1.74, compared with −0.47 for the unprotected 4,4‑difluoroproline free amino acid—a ΔLogP of +2.21 . This increase reflects the lipophilic contribution of the Boc and methyl ester groups. Moreover, the non‑fluorinated analogue Boc‑L‑proline methyl ester has a LogP of 1.02, meaning the gem‑difluoro substitution on the pyrrolidine ring contributes an additional +0.72 log units of lipophilicity beyond the protecting groups alone . The enhanced lipophilicity improves organic‑solvent solubility for solution‑phase chemistry while retaining compatibility with standard SPPS workflows.

lipophilicity LogP protecting group strategy

Enantiopure (S) Configuration Verified by Optical Rotation Ensures Biological Fidelity in L‑Peptide Synthesis

The target compound is supplied with a certified optical rotation of [α]D23 = −53 ± 3° (C=1.01% in MeOH) and purity ≥99% by NMR [1]. This confirms the (S) absolute configuration required for incorporation into L‑peptides that are recognised by native biological machinery. The (R) enantiomer (CAS 647857-74-7) would exhibit an optical rotation of approximately +53° under equivalent conditions and would generate D‑amino acid‑containing sequences with fundamentally different conformational preferences, protease susceptibility, and receptor binding [2]. Procurement of the correct enantiomer with verified optical purity eliminates the risk of introducing uncontrolled stereochemical variables into SAR campaigns or preclinical development.

chiral purity optical rotation L-peptide synthesis

High‑Value Application Scenarios for (S)-1-tert-Butyl 2-Methyl 4,4-Difluoropyrrolidine-1,2-Dicarboxylate


Incorporation of 4,4‑Difluoroproline into Antimicrobial Peptides to Simultaneously Enhance Potency and Reduce Haemolysis

When developing Pro‑rich antimicrobial peptides such as oncocin, the triple Pro→Dfp replacement strategy has been shown to yield MICs of 1–2 µg/mL against Gram‑negative pathogens while maintaining <1% haemolysis at 800 µg/mL [1]. The target building block enables direct incorporation of Dfp into peptide sequences via standard Boc‑SPPS, providing access to analogues with the optimal balance of antibacterial activity and mammalian cell safety.

Optimising Oral Bioavailability in Antiviral Capsid Inhibitors Through 4,4‑Difluoroproline Substitution

In HBV capsid inhibitor programmes, the (2S,4S)‑4,4‑difluoroproline fragment has been demonstrated to confer high oral bioavailability and liver exposure, translating to >2 log viral load reduction in vivo [2]. The target compound serves as the direct synthetic precursor for introducing this privileged fragment into HAP‑based and related antiviral chemotypes.

Modulating Peptide Charge State at Physiological pH via pKa Engineering with Dfp

The 3.5‑unit depression of the ammonium pKa conferred by the 4,4‑difluoro substitution (Dfp pKa = 7.15 vs. Pro pKa = 10.68) [3] allows medicinal chemists to fine‑tune the protonation equilibrium at pH 7.4. This is particularly valuable for designing peptide therapeutics where a reduced positive charge can improve membrane permeability, reduce non‑specific binding, or alter sub‑cellular distribution—all without changing the peptide backbone scaffold.

19F NMR Probe Development Using 4,4‑Difluoroproline for Conformational Analysis of Intrinsically Disordered Proteins

Dfp exhibits diastereotopic fluorine atoms whose chemical shift difference (ΔδFF) directly reports on proline ring pucker and cis/trans amide bond geometry: a small ΔδFF (0–3 ppm) indicates a trans amide bond with disordered ring pucker, while a large ΔδFF (5–12 ppm) signals a cis amide bond with ordered endo ring pucker [4]. The target compound enables incorporation of this sensitive 19F NMR probe into synthetic peptides for studying protein folding, tau phosphorylation, and conformational dynamics in intrinsically disordered proteins.

Quote Request

Request a Quote for (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.